

# Application Notes & Protocols: Detection of Celestolide in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Celestolide** (ADBI) is a synthetic polycyclic musk compound widely used as a fragrance ingredient in a variety of personal care products and detergents. Due to its widespread use and incomplete removal during wastewater treatment, **Celestolide** is frequently detected in various environmental compartments, including surface water, wastewater, and drinking water.[1] Its lipophilic nature and potential for bioaccumulation raise concerns about its environmental fate and potential ecological impact.

These application notes provide detailed protocols for the sensitive and selective determination of **Celestolide** in water samples using modern analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with effective sample preparation techniques such as Solid-Phase Extraction (SPE) and Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME).

## **Analytical Methods Overview**

The detection of **Celestolide** in aqueous matrices typically involves a two-step process: extraction and concentration of the analyte from the water sample, followed by instrumental analysis for identification and quantification.



- Sample Preparation: The low concentrations of **Celestolide** expected in environmental waters necessitate a pre-concentration step. Solid-Phase Extraction (SPE) is a widely used technique that offers high recovery and clean extracts.[2] An alternative, rapid, and solvent-minimized approach is Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME).[3]
- Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive technique for the analysis of semi-volatile compounds like **Celestolide**.[4] For enhanced selectivity and sensitivity, particularly in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is preferred.[5][6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool, especially for polar compounds, but can also be adapted for less polar analytes like **Celestolide**.

### **Quantitative Data Summary**

The following table summarizes the performance of various analytical methods for the determination of **Celestolide** and other polycyclic musks in water samples. This data allows for a comparison of different techniques based on their sensitivity and efficiency.



Analytic al Method	Sample Matrix	Extracti on Techniq ue	Limit of Detectio n (LOD) (ng/L)	Limit of Quantifi cation (LOQ) (ng/L)	Recover y (%)	Relative Standar d Deviatio n (RSD) (%)	Referen ce
GC-MS	Various Environm ental Samples	UA- DLLME	-	< 0.6	71 - 104	< 11	[3]
GC- MS/MS	Drinking and Surface Water	Not Specified	1.01 - 2.39	-	-	-	[5]
LVI-GC- MS	Estuarine and Wastewa ter	MEPS	5 - 84	-	> 75	< 14.9	[7]
GC- MS/MS	River and Wastewa ter	Not Specified	0.1 - 2 μg/L (calibrati on range)	0.1 μg/L (lowest calibratio n)	-	-	[6]
LC- MS/MS	Wastewa ter, Sewage, Surface Water	SPE	0.1 - 0.9	0.3 - 2.8	100.3 - 108.6	1.3 - 3.7	[8][9]

LVI-GC-MS: Large Volume Injection-Gas Chromatography-Mass Spectrometry; MEPS: Microextraction by Packed Sorbent.

# **Experimental Protocols**



# Protocol 1: Solid-Phase Extraction (SPE) followed by GC-MS/MS Analysis

This protocol is suitable for the determination of **Celestolide** in various water matrices, including drinking water, surface water, and wastewater.

- 1. Materials and Reagents:
- SPE Cartridges: C18 (500 mg, 6 mL) or equivalent polymeric reversed-phase sorbent.
- Solvents: Methanol, Dichloromethane, Hexane (all HPLC or pesticide residue grade).
- Reagents: Hydrochloric acid (HCl), Sodium chloride (NaCl).
- Celestolide analytical standard.
- Internal Standard (e.g., deuterated polycyclic musk).
- Glassware: Graduated cylinders, conical flasks, vials with Teflon-lined caps.
- Filtration apparatus with 0.45 µm glass fiber filters.
- 2. Sample Collection and Preservation:
- Collect water samples in pre-cleaned amber glass bottles.[10]
- To minimize degradation, samples should be stored at 4°C and extracted within 48 hours.
  [11]
- If necessary, acidify the sample to pH 2 with HCl to inhibit microbial activity.[12]
- 3. Solid-Phase Extraction Procedure:
- Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[8] Do not allow the cartridge to dry.
- Sample Loading: Pass 500 mL of the filtered water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.



- Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
- Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30-60 minutes to remove residual water.
- Elution: Elute the retained analytes with 10 mL of a suitable organic solvent, such as dichloromethane or a mixture of hexane and dichloromethane.
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- Reconstitution: Add the internal standard and reconstitute the sample in a suitable solvent for GC-MS/MS analysis.
- 4. GC-MS/MS Analysis:
- Gas Chromatograph (GC):
  - Column: DB-5MS (30 m x 0.25 mm x 0.25 μm) or equivalent.[4]
  - Injector: Splitless mode at 280°C.
  - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  - Oven Temperature Program: Initial temperature of 60°C, ramp to 200°C at 20°C/min, then to 320°C at 20°C/min and hold for 10 minutes.[4]
- Mass Spectrometer (MS/MS):
  - Ionization Mode: Electron Ionization (EI).
  - Acquisition Mode: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ions for Celestolide.

# Protocol 2: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) followed by GC-MS



#### **Analysis**

This protocol offers a rapid and efficient alternative for the extraction of **Celestolide** from water samples.[3]

- 1. Materials and Reagents:
- Solvents: Isopropyl alcohol (dispersant), Carbon tetrachloride (extractant).
- · Reagents: Sodium chloride (NaCl).
- Celestolide analytical standard.
- Glassware: Conical-bottom glass tubes (15 mL), microsyringe.
- Ultrasonic bath, Centrifuge.
- 2. UA-DLLME Procedure:
- Transfer 10 mL of the water sample into a conical-bottom glass tube.
- Add 0.5 g of NaCl to the sample and dissolve.
- Rapidly inject a mixture of 1.0 mL of isopropyl alcohol (dispersant) and 10  $\mu$ L of carbon tetrachloride (extractant) into the sample.
- Immediately place the tube in an ultrasonic bath for 1.0 minute.
- Centrifuge the mixture at 5,000 rpm for 10 minutes.
- A small sedimented phase of the extractant will be formed at the bottom of the tube.
- Carefully collect the sedimented phase (approximately 1 μL) using a microsyringe.
- 3. GC-MS Analysis:
- Directly inject the collected 1.0 μL of the extract into the GC-MS system.
- Use similar GC-MS conditions as described in Protocol 1.



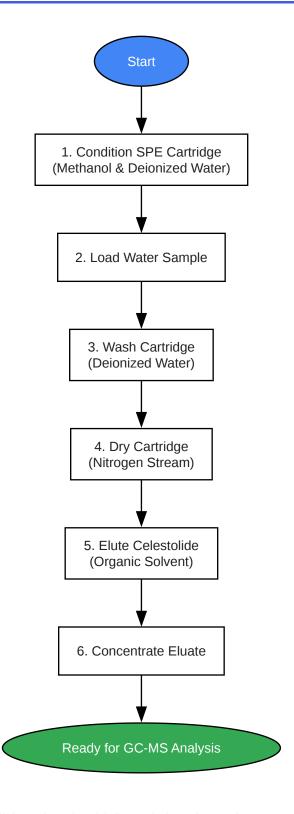
## **Diagrams**



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Caption: Workflow for **Celestolide** Analysis in Water.





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Caption: Solid-Phase Extraction (SPE) Protocol Steps.



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- To cite this document: BenchChem. [Application Notes & Protocols: Detection of Celestolide in Water Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023127#analytical-methods-for-celestolide-detection-in-water-samples]

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